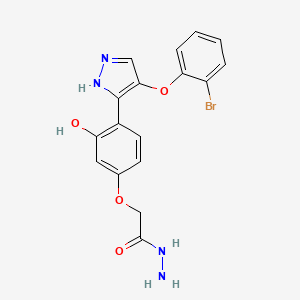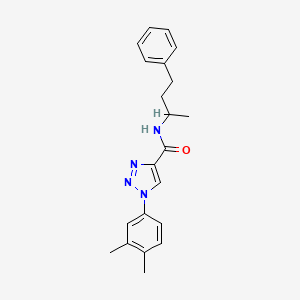
(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid” is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.247 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 414.9±45.0 °C at 760 mmHg . The flash point is 204.7±28.7 °C .Wissenschaftliche Forschungsanwendungen
New Syntheses and Molecular Rearrangements
- Synthesis of Dihydro-Pyrano[3,2-c]quinoline Derivatives : A study by Klásek et al. (2003) demonstrated the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones from 3-acyl-4-hydroxy-1H-quinolin-2-ones. This process involves bromination, hydrolysis, and decarboxylation steps leading to various quinoline derivatives, highlighting the compound's utility in generating complex heterocyclic structures (Klásek, Kořistek, Sedmera, & Halada, 2003).
Advanced Heterocyclic Synthesis Techniques
- One-pot Synthesis under Microwave Irradiation : Madhav, Kumar, and Rajitha (2008) reported a rapid method for preparing oxazolo[4,5-c]quinolin-2-yl chromen-2-ones, demonstrating the compound's role in facilitating efficient heterocyclic syntheses. This method uses sulfamic acid as a catalyst and highlights the compound's potential in streamlining synthetic pathways (Madhav, Kumar, & Rajitha, 2008).
Novel Biological Activity Derivatives
- Synthesis of Biologically Active Compounds : Havaldar and Patil (2008) explored the synthesis of novel quinazolin-3-yl-phenoxy-acetic acid derivatives, indicating the potential of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid in producing compounds with possible biological activities. The study underscores the importance of structural modification in drug discovery and development (Havaldar & Patil, 2008).
Quinoline Derivatives with Potential Antimicrobial Activity
- Organopalladium Compounds and Silver Nanoparticles : El-Sawi, Hosny, and Sayed (2014) investigated the antimicrobial properties of organopalladium compounds derived from (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid and their silver nanoparticle forms. This research highlights the compound's role in developing new antimicrobial agents, emphasizing the importance of metal-mediated syntheses in pharmacological applications (El-Sawi, Hosny, & Sayed, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4,6-dimethyl-2-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)9(2)6-12(15)14(11)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVOOBQOYKADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2803392.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)


![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)
![2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2803401.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2803405.png)



![2-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2803412.png)
![6-fluoro-4-(4-methoxy-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2803413.png)
